molecular formula C19H17N3O6S2 B2870287 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021065-81-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No.: B2870287
CAS No.: 1021065-81-5
M. Wt: 447.48
InChI Key: WWVWTVRUBPOZNF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a structurally advanced small molecule investigated for its potent and selective antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The TRPA1 channel is a key detector of noxious environmental irritants and endogenous inflammatory mediators, serving as a critical integrator of pain signals in the peripheral nervous system. Dysregulation of TRPA1 is implicated in a range of pathological conditions, including neuropathic and inflammatory pain, respiratory disorders, and itch . The core structure of this compound, featuring a thiazole carboxamide linked to a phenylsulfonamide, is characteristic of synthetic TRPA1 antagonists, such as the well-known research tool HC-030031. HC-030031 and its analogs exert their effect by binding within a specific allosteric site on the TRPA1 channel, thereby blocking the activation by reactive electrophilic agonists like mustard oil (AITC) and cold temperatures . The specific substitution pattern on this molecule, including the benzodioxole and para-methoxyphenyl groups, is designed to optimize receptor binding affinity and metabolic stability. Consequently, this compound is a valuable pharmacological probe for researchers dissecting the complex role of TRPA1 in nociceptive pathways, chronic pain states, and sensory biology . Its application extends to in vitro assays for channel characterization and in vivo models to evaluate the therapeutic potential of TRPA1 blockade for treating pain and sensory hypersensitivities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-26-13-3-5-14(6-4-13)30(24,25)22-19-21-15(10-29-19)18(23)20-9-12-2-7-16-17(8-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVWTVRUBPOZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including sulfonation, amidation, and thiazole formation. The reaction conditions often involve the use of catalysts such as palladium and reagents like sodium bicarbonate in solvents such as acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamido group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Substituent Variations in Thiazole Carboxamides

The target compound’s structural analogs differ primarily in substituents on the thiazole ring, sulfonamide groups, and N-linked aromatic systems. Key examples include:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound N-benzodioxol-5-ylmethyl, 4-methoxyphenylsulfonamido Enhanced stability via noncovalent interactions (QTAIM analysis) Anticancer (inferred from structural analogs)
N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides 4-fluorophenyl, varied N2 substituents Kinase inhibition (e.g., EGFR, VEGFR2) IC50 values: 0.12–1.8 μM (anticancer)
2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Phenylthiazole, hydrazinecarbothioamide Hepatocellular carcinoma (HepG-2) inhibition IC50 = 1.61–1.98 μg/mL
5-(4-chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide Chlorobenzenesulfonyl, dimethylamide Sulfonamide-based bioactivity Not reported

Anticancer Activity

  • Compound 7b (IC50 = 1.61 μg/mL) and 11 (IC50 = 1.98 μg/mL) from demonstrate that electron-withdrawing substituents (e.g., halogens) enhance cytotoxicity .
  • N4-(4-fluorophenyl) derivatives show sub-micromolar IC50 values, attributed to fluorine’s electronegativity improving target binding .

Structural Stability

  • X-ray and QTAIM analyses of the target compound’s analog (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylthio)thiazole-4-carboxamide) reveal intramolecular C–H···O and π-π interactions that stabilize the conformation . This contrasts with 1,2,4-triazole-3-thiones (), which adopt thione tautomeric forms to optimize stability .

Key Differentiators and SAR Insights

  • Benzodioxole vs. Fluorophenyl : The benzodioxole group in the target compound may improve CNS penetration compared to 4-fluorophenyl analogs .
  • Sulfonamido vs.
  • Substituent Position : 2-Sulfonamido substitution (target compound) vs. 5-sulfonyl substitution () alters steric and electronic profiles, impacting target selectivity.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₄O₅S
  • Molecular Weight : 398.43 g/mol
  • CAS Number : 877634-02-1

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety often exhibit diverse biological activities. The thiazole and sulfonamide groups in this compound contribute to its pharmacological potential, particularly through inhibition of specific enzymes involved in cancer cell proliferation.

Biological Activity Overview

  • Anti-Cancer Activity :
    • Targeting Thioredoxin Reductase (TrxR) : Recent studies show that derivatives similar to this compound can selectively inhibit TrxR, an enzyme overexpressed in various cancers. This inhibition leads to reduced proliferation of cancer cells while sparing normal cells, indicating a potential therapeutic window for treating malignancies such as leukemia and solid tumors .
    • Case Study : In vitro assays demonstrated that compounds with similar structures exhibited IC₅₀ values significantly lower than conventional chemotherapeutics against leukemia cell lines (Molm-13 and NB4), suggesting enhanced efficacy .
  • Anti-Inflammatory Effects :
    • Compounds with the benzo[d][1,3]dioxole structure have shown promise in reducing inflammatory markers in various models. This is attributed to their ability to modulate cytokine release and inhibit pathways involved in inflammation .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-CancerTrxR Inhibition
Anti-InflammatoryCytokine Modulation
Selective ToxicityCancer vs Normal Cells

Case Studies and Experimental Data

In a study evaluating the anti-proliferative effects of similar compounds, it was found that:

  • Compound MAZ2 , a derivative, exhibited IC₅₀ values of 0.5 µM against 4T1 breast cancer cells, significantly outperforming the standard TrxR inhibitor Auranofin.
  • The selectivity index (SI) for MAZ2 was notably high when comparing its effects on cancerous versus normal cell lines, demonstrating its potential as a targeted therapeutic agent .

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